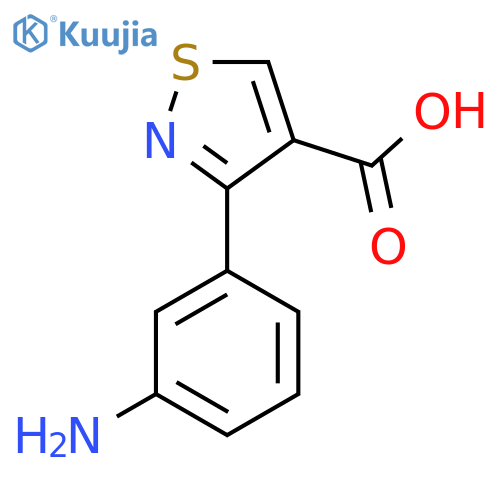

Cas no 2138275-71-3 (3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid)

3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2138275-71-3

- 3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid

- EN300-800076

- 3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid

-

- インチ: 1S/C10H8N2O2S/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-15-12-9/h1-5H,11H2,(H,13,14)

- InChIKey: XDNRITDRANGWHG-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(=O)O)C(C2C=CC=C(C=2)N)=N1

計算された属性

- せいみつぶんしりょう: 220.03064868g/mol

- どういたいしつりょう: 220.03064868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 104Ų

3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-800076-0.1g |

3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid |

2138275-71-3 | 95.0% | 0.1g |

$892.0 | 2025-02-21 | |

| Enamine | EN300-800076-1.0g |

3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid |

2138275-71-3 | 95.0% | 1.0g |

$1014.0 | 2025-02-21 | |

| Enamine | EN300-800076-2.5g |

3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid |

2138275-71-3 | 95.0% | 2.5g |

$1988.0 | 2025-02-21 | |

| Enamine | EN300-800076-0.05g |

3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid |

2138275-71-3 | 95.0% | 0.05g |

$851.0 | 2025-02-21 | |

| Enamine | EN300-800076-0.5g |

3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid |

2138275-71-3 | 95.0% | 0.5g |

$974.0 | 2025-02-21 | |

| Enamine | EN300-800076-0.25g |

3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid |

2138275-71-3 | 95.0% | 0.25g |

$933.0 | 2025-02-21 | |

| Enamine | EN300-800076-5.0g |

3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid |

2138275-71-3 | 95.0% | 5.0g |

$2940.0 | 2025-02-21 | |

| Enamine | EN300-800076-10.0g |

3-(3-aminophenyl)-1,2-thiazole-4-carboxylic acid |

2138275-71-3 | 95.0% | 10.0g |

$4360.0 | 2025-02-21 |

3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid 関連文献

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acidに関する追加情報

3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic Acid: A Comprehensive Overview

3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid is a compound with the CAS number 2138275-71-3, representing a unique structure that has garnered attention in various scientific domains. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in pharmaceutical research. The molecule consists of a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms, attached to a carboxylic acid group and a 3-aminophenyl substituent. This combination of functional groups imparts the compound with interesting chemical and biological properties.

Recent studies have highlighted the potential of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The presence of the carboxylic acid group in 3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets. Additionally, the 3-aminophenyl group introduces aromaticity and electron-donating properties, further modulating the compound's reactivity and bioavailability.

One of the most promising applications of this compound lies in its potential as an anticancer agent. Researchers have investigated its ability to inhibit key enzymes involved in cancer cell proliferation and metastasis. For instance, studies have shown that 3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid can selectively target cancer cells while sparing healthy cells, making it a potential candidate for targeted therapy. Its mechanism of action involves disrupting mitochondrial function and inducing apoptosis in cancer cells, as demonstrated in vitro and in vivo models.

Another area where this compound has shown potential is in anti-inflammatory research. The thiazole ring system is known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Recent findings suggest that 3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid can modulate COX activity more effectively than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), offering a novel approach to managing inflammatory diseases with fewer side effects.

The synthesis of 3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid involves a multi-step process that combines organic synthesis techniques with advanced purification methods. Researchers have optimized the synthesis pathway to achieve high yields and purity levels, ensuring its suitability for pharmacological studies. The compound's stability under various conditions has also been evaluated, confirming its suitability for long-term storage and use in experimental settings.

In terms of structural characterization, modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the compound's molecular structure. These studies have provided insights into its conformational flexibility and stereochemical properties, which are critical for understanding its interactions with biological systems.

Looking ahead, ongoing research aims to explore the bioavailability and toxicological profile of 3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid, which are essential for its transition from preclinical studies to clinical trials. Collaborative efforts between chemists and biologists are also focused on modifying the compound's structure to enhance its pharmacokinetic properties while maintaining its therapeutic efficacy.

In conclusion, 3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid (CAS No: 2138275-71-3) stands as a remarkable example of how structural diversity in heterocyclic compounds can lead to innovative therapeutic solutions. With its unique combination of functional groups and promising biological activities, this compound continues to be a focal point in drug discovery research.

2138275-71-3 (3-(3-Aminophenyl)-1,2-thiazole-4-carboxylic acid) 関連製品

- 2034513-46-5(2-bromo-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide)

- 1187385-60-9(tert-Butyl methyl(3-methylpyridin-2-yl)carbamate)

- 930082-69-2(2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide)

- 105249-06-7(Desfluoro Cisapride)

- 1081850-08-9(1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-)

- 14745-84-7(N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine)

- 2171839-98-6(3-fluoro-2,2-dimethylpropane-1-sulfonamide)

- 2137763-23-4(Piperidine, 1-[[4-(2-propen-1-yl)phenyl]methyl]-)

- 1431842-83-9([4-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile)

- 622796-28-5((2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one)